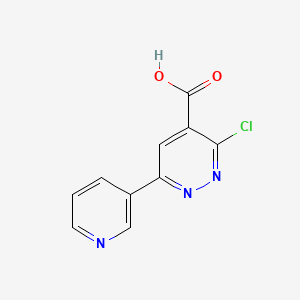

3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid

説明

特性

IUPAC Name |

3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGDIGIHECSYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Hydrazine Derivatives

The pyridazine core is commonly synthesized by cyclizing hydrazine derivatives with appropriate diketones or maleate esters. For example, cyclization of hydrazinopyridine dihydrochloride with dialkyl maleate yields alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediates. This step forms the dihydropyridazine ring system, which is subsequently modified.

Chlorination Step

Selective chlorination at the 3-position of the pyridazine ring is achieved by treating the dihydropyridazine intermediate with chlorinating agents. This converts the 5-oxo intermediate into alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

Oxidation to Aromatic Pyridazine

The dihydro intermediate is oxidized to the aromatic pyridazine ring using oxidants such as manganese(IV) oxide in acetonitrile at moderate temperatures (~60 °C). This step yields alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate esters.

Ester Hydrolysis to Carboxylic Acid

Hydrolysis of the ester group to the corresponding carboxylic acid is performed under acidic aqueous conditions, typically using excess hydrochloric acid at temperatures ranging from 25 °C to 100 °C. This gives the target 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid hydrochloride salt, which can be purified further.

Detailed Reaction Conditions and Yields

Research Findings and Challenges

- The cyclization approach using hydrazinopyridine and dialkyl maleate is favored for its relatively straightforward reaction sequence and avoidance of difficult-to-prepare starting materials such as 3-chloropyrazole, which suffers from low yields and purification challenges.

- The oxidation and chlorination steps are critical for achieving the correct substitution pattern and require careful control of reaction parameters to prevent over-chlorination or incomplete oxidation.

- Hydrolysis under acidic conditions is efficient but requires handling of corrosive reagents and control of temperature to maximize yield and purity.

- Isolation and purification of the final carboxylic acid can be challenging due to its polarity and potential formation of hydrochloride salts; recrystallization and chromatographic methods are often employed.

Summary Table of Preparation Route

| Intermediate/Product | Description | Key Reagent(s) / Conditions | Purpose in Synthesis |

|---|---|---|---|

| Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate | Cyclization product | 3-Hydrazinopyridine dihydrochloride + dialkyl maleate | Pyridazine ring formation |

| Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Chlorinated intermediate | Chlorinating agent (e.g., NCS) | Introduction of chlorine substituent |

| Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | Oxidized aromatic ester | MnO2 in acetonitrile, 60 °C | Aromatization of pyridazine ring |

| 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid hydrochloride | Final product | Hydrolysis with aqueous HCl | Conversion to carboxylic acid |

化学反応の分析

Types of Reactions: 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the pyridin-3-yl group to more oxidized forms.

Reduction: Reduction of the carboxylic acid group to alcohols or amines.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or chromic acid.

Reduction reactions often employ lithium aluminum hydride or catalytic hydrogenation.

Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation can yield pyridine derivatives.

Reduction can produce carboxylic acid derivatives.

Substitution can result in various substituted pyridazines.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

作用機序

The mechanism by which 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

Core Heterocycle Variations Pyridazine vs. Pyrimidine: Replacing the pyridazine core (two adjacent nitrogen atoms) with pyrimidine (two nitrogen atoms at positions 1 and 3) alters electronic distribution and hydrogen-bonding capacity. For example, 6-chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS 1240595-21-4) has demonstrated utility in kinase inhibition due to its planar pyrimidine ring, which enhances binding to ATP pockets .

Functional Group Impact Carboxylic Acid vs. Trifluoromethylphenyl vs. Pyridinyl: The CF3-phenyl group in 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine introduces strong electron-withdrawing effects and lipophilicity, favoring interactions with hydrophobic enzyme pockets in agrochemical targets .

Biological and Industrial Relevance

- Pyridazine-carboxylic acid derivatives are often employed as intermediates in drug discovery due to their versatility in forming amide or ester bonds. For instance, ethyl ester analogs (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester) are precursors for active pharmaceutical ingredients, as seen in patent literature .

- Chlorinated pyridazines with pyridinyl substituents (e.g., the target compound) may exhibit enhanced binding to metalloenzymes or receptors, though specific activity data are lacking in the provided evidence .

生物活性

3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).

- Molecular Formula : CHClNO

- Molecular Weight : 240.64 g/mol

- CAS Number : 914637-40-4

The biological activity of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid has been primarily linked to its interaction with various kinases and enzymes involved in cell signaling pathways. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of pyridazine derivatives, including 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid | T-47D (breast cancer) | 55.6 | CDK2 inhibition |

| 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid | MDA-MB-231 (breast cancer) | 20.1 | CDK2 inhibition |

| 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid | SKOV-3 (ovarian cancer) | Not reported | Apoptosis induction |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound, particularly its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant reduction in parasitemia in preclinical models.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridazine scaffold can significantly influence biological activity. Substituents at specific positions on the pyridine ring can enhance or diminish potency against targeted enzymes.

Key Findings:

- Positioning of Chlorine : The presence of chlorine at position 3 enhances selectivity towards certain kinases.

- Pyridine Substitution : Variations in substituents on the pyridine ring can lead to improved binding affinity and selectivity for CDK2.

Study 1: Anticancer Efficacy

In a study published in European Journal of Medicinal Chemistry, researchers evaluated a series of pyridazine derivatives against breast cancer cell lines. They found that compounds similar to 3-Chloro-6-(pyridin-3-yl)pyridazine exhibited significant cytotoxic effects, with IC values indicating potent activity against CDK2 .

Study 2: Antimicrobial Activity

Another study focused on the compound's activity against T. brucei. The results showed that certain derivatives effectively reduced parasite load in infected mice, highlighting the potential for developing new treatments for trypanosomiasis .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including condensation of pyridine derivatives with chlorinated intermediates, followed by cyclization and functional group modifications. For example:

- Step 1 : Condensation of 3-aminopyridine with a chlorinated pyridazine precursor under Pd/Cu catalysis in dimethylformamide (DMF) at 80–100°C .

- Step 2 : Cyclization using trifluoroacetic acid (TFA) to form the pyridazine core, followed by hydrolysis to introduce the carboxylic acid group .

Q. Yield Optimization Strategies :

- Use high-purity starting materials to reduce side reactions.

- Optimize catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity (DMF > toluene) to enhance reaction efficiency .

- Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and chlorine/carboxylic acid integration .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group C2/c) with β = 93.1° and Z = 8 were reported for analogous chloropyridazine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated for : 236.02) .

Critical Tip : Use SHELX software for crystallographic refinement, ensuring accurate displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved, particularly in antimicrobial assays?

Discrepancies often arise from variations in:

- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), pH, or solvent (DMSO vs. aqueous buffer) affect MIC values .

- Compound Purity : HPLC purity >98% is critical; impurities like unreacted 6-chloropyridazine intermediates can skew results .

- Structural Analogues : Compare activity with derivatives (e.g., replacing pyridin-3-yl with piperidin-4-yl) to identify pharmacophore requirements .

Q. Methodological Approach :

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) :

- Calculate Fukui indices to identify electrophilic centers (e.g., C-3 chlorine vs. C-6 pyridinyl positions) .

- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions using Gaussian09 with B3LYP/6-31G* basis sets .

Q. Molecular Dynamics (MD) :

- Model solvation effects in DMF or THF to predict reaction pathways .

- Correlate computed activation energies with experimental yields (e.g., higher polarity solvents stabilize charged intermediates) .

Q. How does the compound’s solid-state packing influence its physicochemical properties?

Crystal Packing Analysis :

- Hydrogen Bonding : Carboxylic acid groups form dimers (O···H distance ~1.8 Å), enhancing thermal stability .

- π-π Stacking : Pyridin-3-yl and pyridazine rings stack at 3.5–4.0 Å distances, affecting solubility and melting points .

Q. Impact on Solubility :

- Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic stacking; co-crystallization with cyclodextrins improves bioavailability .

Q. What strategies mitigate degradation during long-term storage of this compound?

Stability Challenges :

- Hydrolysis of the carboxylic acid group in humid conditions.

- Photodegradation of the pyridazine ring under UV light.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。